molecular formula C10H22N2O3 B12614949 Urea, N'-(1,1-dimethylethyl)-N-(2-hydroxyethyl)-N-(2-hydroxypropyl)- CAS No. 885024-89-5

Urea, N'-(1,1-dimethylethyl)-N-(2-hydroxyethyl)-N-(2-hydroxypropyl)-

Cat. No.: B12614949
CAS No.: 885024-89-5
M. Wt: 218.29 g/mol
InChI Key: TXDXRHGRYPYKHB-UHFFFAOYSA-N
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Description

Urea, N’-(1,1-dimethylethyl)-N-(2-hydroxyethyl)-N-(2-hydroxypropyl)- is a synthetic organic compound. It belongs to the class of urea derivatives, which are widely used in various industrial and scientific applications. This compound is characterized by the presence of urea moiety substituted with hydroxyethyl and hydroxypropyl groups, along with a tert-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N’-(1,1-dimethylethyl)-N-(2-hydroxyethyl)-N-(2-hydroxypropyl)- typically involves the reaction of urea with appropriate alcohols and alkylating agents. One common method is the reaction of urea with 2-hydroxyethylamine and 2-hydroxypropylamine in the presence of a tert-butylating agent under controlled temperature and pressure conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and a catalyst like sulfuric acid or hydrochloric acid may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Urea, N’-(1,1-dimethylethyl)-N-(2-hydroxyethyl)-N-(2-hydroxypropyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Urea, N’-(1,1-dimethylethyl)-N-(2-hydroxyethyl)-N-(2-hydroxypropyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the formulation of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Urea, N’-(1,1-dimethylethyl)-N-(2-hydroxyethyl)-N-(2-hydroxypropyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxy groups can form hydrogen bonds with target molecules, while the urea moiety can participate in various chemical interactions.

Comparison with Similar Compounds

Similar Compounds

    Urea, N,N’-bis(2-hydroxyethyl)-: Similar structure but lacks the tert-butyl group.

    Urea, N,N’-bis(2-hydroxypropyl)-: Similar structure but lacks the tert-butyl group.

    Urea, N,N’-bis(1,1-dimethylethyl)-: Similar structure but lacks the hydroxyethyl and hydroxypropyl groups.

Uniqueness

The presence of both hydroxyethyl and hydroxypropyl groups, along with the tert-butyl group, makes Urea, N’-(1,1-dimethylethyl)-N-(2-hydroxyethyl)-N-(2-hydroxypropyl)- unique. These functional groups confer specific chemical properties, such as increased solubility and reactivity, which can be advantageous in various applications.

Properties

CAS No.

885024-89-5

Molecular Formula

C10H22N2O3

Molecular Weight

218.29 g/mol

IUPAC Name

3-tert-butyl-1-(2-hydroxyethyl)-1-(2-hydroxypropyl)urea

InChI

InChI=1S/C10H22N2O3/c1-8(14)7-12(5-6-13)9(15)11-10(2,3)4/h8,13-14H,5-7H2,1-4H3,(H,11,15)

InChI Key

TXDXRHGRYPYKHB-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CCO)C(=O)NC(C)(C)C)O

Origin of Product

United States

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